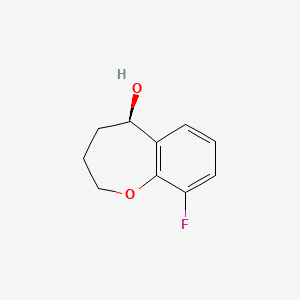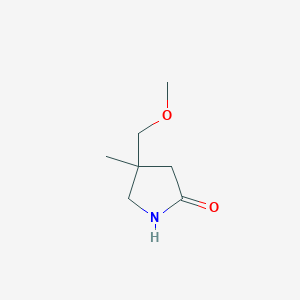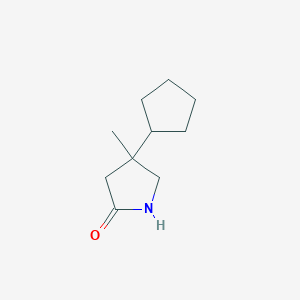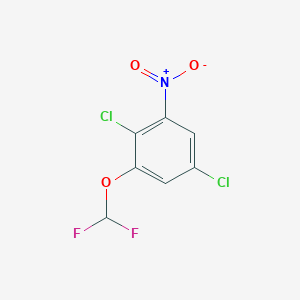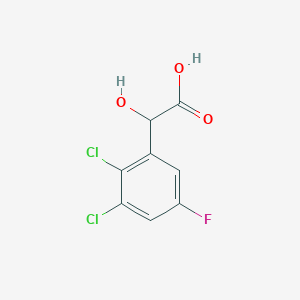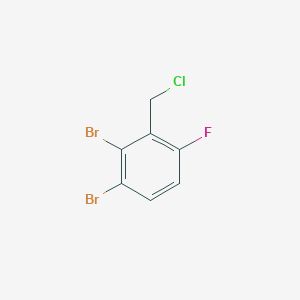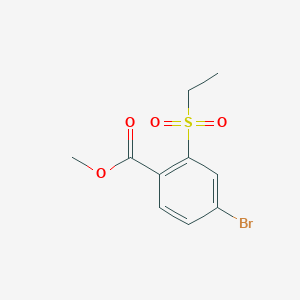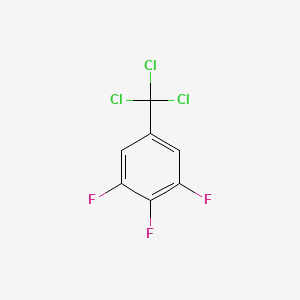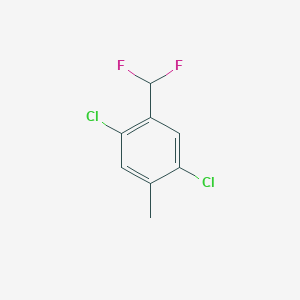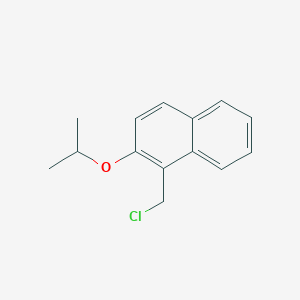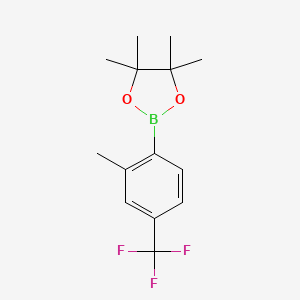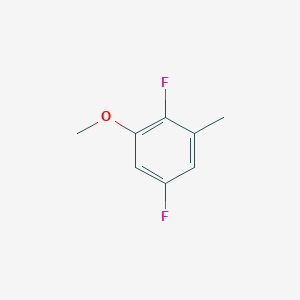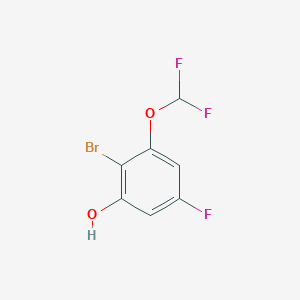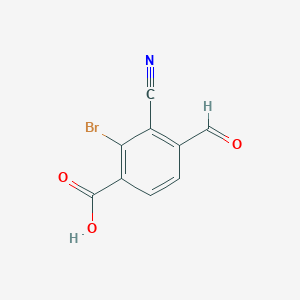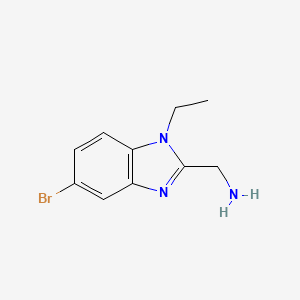
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine
Overview
Description
“(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 1183776-28-4 . It has a molecular weight of 254.13 g/mol . It is usually in powder form .
Synthesis Analysis
The synthesis of imidazole compounds, which “(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine” is a part of, has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12BrN3/c1-2-14-9-4-3-7 (11)5-8 (9)13-10 (14)6-12/h3-5H,2,6,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine” is a powder that is stored at 4°C . It has a molecular weight of 254.13 g/mol .Scientific Research Applications
Antidopaminergic Properties and Antipsychotic Potential
A study conducted by Högberg, T., Ström, P., Hall, H., & Ögren, S. (1990) synthesized a series of 5-substituted benzamides, including derivatives with bromo substitution, to investigate their antidopaminergic properties. These compounds were found to be potent inhibitors of [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents due to their ability to interact with dopamine D-2 receptors. This research supports the use of bromo-substituted benzamides in the study of dopamine-mediated responses, potentially contributing to the development of new antipsychotic medications with improved safety and efficacy profiles Högberg et al., 1990.
Photodynamic Therapy for Cancer Treatment
Pişkin, M., Canpolat, E., & Öztürk, Ö. (2020) synthesized and characterized new zinc phthalocyanine derivatives containing bromo-substituted benzene sulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these derivatives suggest their suitability for therapeutic applications, where their ability to generate singlet oxygen upon light activation can be harnessed to induce cell death in cancerous tissues Pişkin et al., 2020.
Antimicrobial and Antifungal Activities
Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G. (2010) explored the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, including those with bromo substitutions, to evaluate their antimicrobial and antifungal properties. These compounds exhibited a range of activities against different bacterial and fungal strains, highlighting the potential of bromo-substituted benzotriazoles in the development of new antimicrobial agents Visagaperumal et al., 2010.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine” and similar compounds may have potential applications in drug development.
properties
IUPAC Name |
(5-bromo-1-ethylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-2-14-9-4-3-7(11)5-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZWQIWJJVFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



